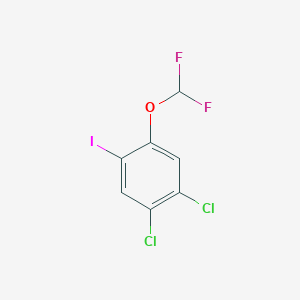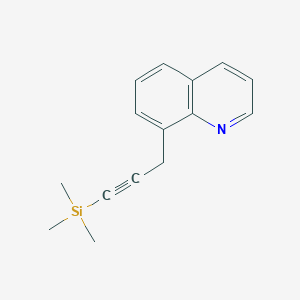
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline is a chemical compound with the molecular formula C15H17NSi. It is characterized by the presence of a quinoline ring substituted with a trimethylsilyl group attached to a prop-2-yn-1-yl chain.
Méthodes De Préparation
The synthesis of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 3-(Trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The quinoline is reacted with 3-(Trimethylsilyl)prop-2-yn-1-yl bromide under reflux conditions for several hours.
Analyse Des Réactions Chimiques
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Applications De Recherche Scientifique
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline can be compared with other similar compounds, such as:
3-(Trimethylsilyl)prop-2-yn-1-yl bromide: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents, which may exhibit different chemical and biological properties.
Trimethylsilyl-substituted compounds: Compounds with trimethylsilyl groups attached to different molecular frameworks, which may have different reactivity and applications.
Propriétés
Numéro CAS |
2007909-09-1 |
|---|---|
Formule moléculaire |
C15H17NSi |
Poids moléculaire |
239.39 g/mol |
Nom IUPAC |
trimethyl(3-quinolin-8-ylprop-1-ynyl)silane |
InChI |
InChI=1S/C15H17NSi/c1-17(2,3)12-6-10-14-8-4-7-13-9-5-11-16-15(13)14/h4-5,7-9,11H,10H2,1-3H3 |
Clé InChI |
NERKKGPIFJYEAV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


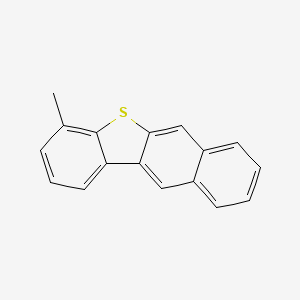
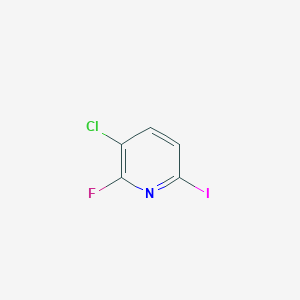
![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
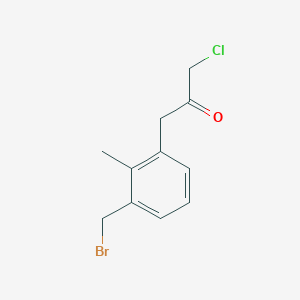


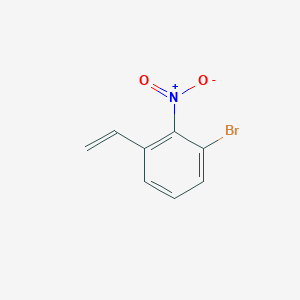
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
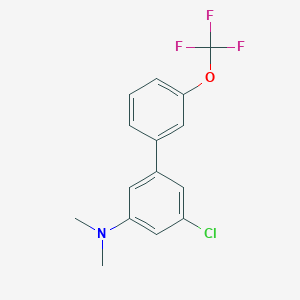

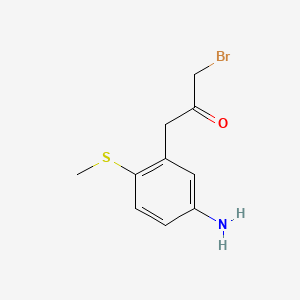
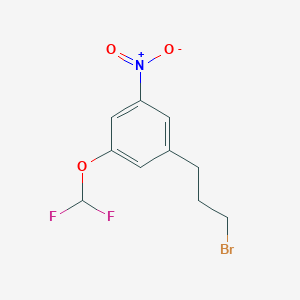
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
